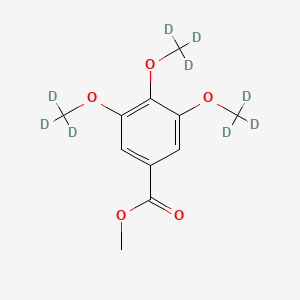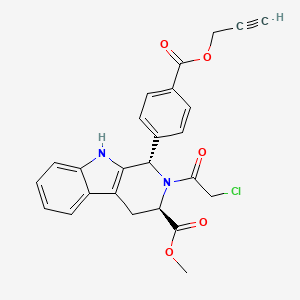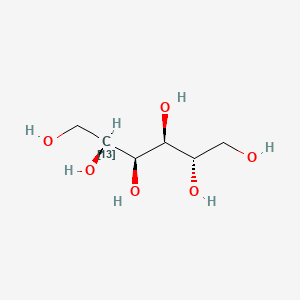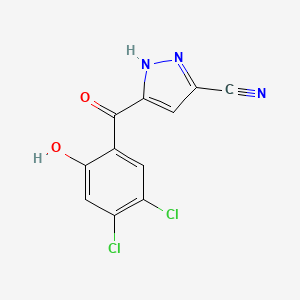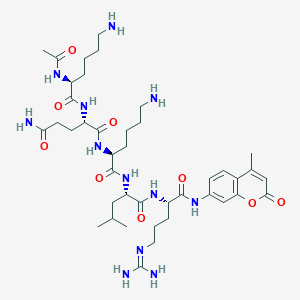
Ac-KQKLR-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-KQKLR-AMC, also known as Ac-Lys-Gln-Lys-Leu-Arg-AMC, is a fluorogenic substrate for Cathepsin S, a lysosomal cysteine protease. Cathepsin S plays a crucial role in MHC Class II antigen presentation and nociception. The activity of this compound is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ac-KQKLR-AMC involves solid-phase peptide synthesis (SPPS) techniques. The peptide sequence Ac-Lys-Gln-Lys-Leu-Arg is assembled on a resin, followed by the attachment of the AMC fluorophore. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the deprotection of amino groups using TFA .
Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Ac-KQKLR-AMC primarily undergoes hydrolysis reactions catalyzed by Cathepsin S. The hydrolysis of the peptide bond between the arginine residue and the AMC fluorophore releases the fluorescent AMC molecule .
Common Reagents and Conditions: The hydrolysis reaction requires the presence of Cathepsin S and is typically carried out in a buffered solution at an optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) or Tris-HCl .
Major Products Formed: The major product formed from the hydrolysis of this compound is the free AMC fluorophore, which can be detected and quantified using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ac-KQKLR-AMC is widely used in scientific research to measure the activity of Cathepsin S. This compound is valuable in studies related to autoimmune diseases, atherosclerosis, cancer, obesity, and related diseases. It helps in understanding the role of Cathepsin S in these pathologies and in the development of potential therapeutic interventions .
Wirkmechanismus
The mechanism of action of Ac-KQKLR-AMC involves its hydrolysis by Cathepsin S. Cathepsin S cleaves the peptide bond between the arginine residue and the AMC fluorophore, releasing the fluorescent AMC molecule. This reaction allows for the quantification of Cathepsin S activity, providing insights into its role in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Ac-Lys-Gln-Lys-Leu-Arg-AMC
- Ac-Lys-Gln-Lys-Leu-Arg-AMC
Uniqueness: Ac-KQKLR-AMC is unique due to its specific substrate sequence for Cathepsin S and its fluorogenic properties. The release of the AMC fluorophore upon hydrolysis provides a sensitive and quantifiable measure of Cathepsin S activity, making it a valuable tool in biochemical and medical research .
Eigenschaften
Molekularformel |
C41H66N12O9 |
|---|---|
Molekulargewicht |
871.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |
InChI |
InChI=1S/C41H66N12O9/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47)/t28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
MCFRESQPXYOXHO-XDIGFQIYSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


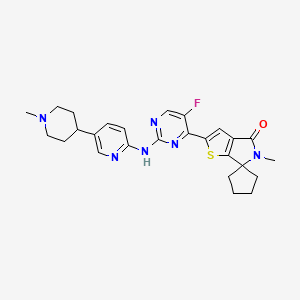
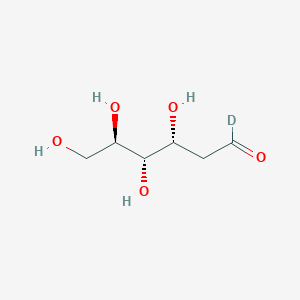
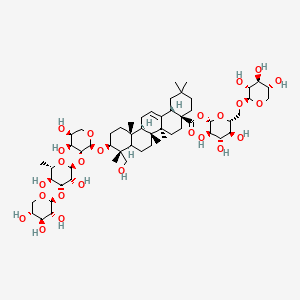
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)
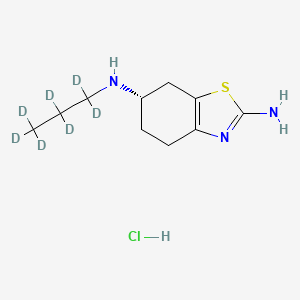
![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

